![molecular formula C6H9N3O3 B1267398 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 58046-50-7](/img/structure/B1267398.png)
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H9N3O3 . It has a molecular weight of 127.15 . The IUPAC name for this compound is 2-(5-amino-1H-pyrazol-1-yl)ethanol .
Synthesis Analysis
The synthesis of compounds similar to 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has been reported in the literature . For instance, Malayappa and coworkers reported the synthesis of benzothiazole-based azo dyes derived from 2-phenyl-2,4-dihydro-3H-pyrazole-3-one by diazo coupling electrophilic substitution at 0–5 °C .Physical And Chemical Properties Analysis
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .Scientific Research Applications
Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of novel therapeutic agents . For instance, it has been utilized in the creation of Ni(II) complexes with potential for DNA/protein interaction and cytotoxicity studies, indicating its role in cancer research .
Agricultural Chemistry
While specific applications in agriculture are not directly cited, the chemical’s properties suggest potential uses in the synthesis of agrochemicals. Its stability and solubility characteristics could be advantageous in formulating compounds that interact with plant enzymes or pests .
Biochemistry
In biochemistry, this compound’s amino and carboxylic functional groups make it a candidate for enzyme interaction studies. It could be used to investigate enzyme kinetics or as a building block for compounds that mimic substrates or inhibitors of biochemical pathways .
Environmental Science
Although direct applications in environmental science are not detailed, the compound’s reactivity could be explored for environmental remediation purposes, such as the synthesis of agents that degrade pollutants or toxins .
Industrial Chemistry
The compound is used in the chemical industry as a precursor for the synthesis of more complex molecules. Its reactivity with various agents can lead to the production of polymers, dyes, and other industrial chemicals .
Pharmacology
In pharmacology, the compound has been identified as a useful intermediate for drug development. Its structural features allow for the creation of various pharmacologically active molecules, potentially leading to new treatments for diseases .
Crystallography
The compound’s ability to form crystals makes it valuable for crystallography research. It can be used to study molecular geometries and intermolecular interactions, which are crucial for understanding material properties .
Synthetic Organic Chemistry
As a synthetic intermediate, this compound is instrumental in organic synthesis. It can undergo various chemical reactions to produce a wide range of organic compounds, which can be used for further research or as end products in different industries .
Safety and Hazards
Future Directions
The future directions for the study of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
properties
IUPAC Name |
5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCPVYUUASZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313096 | |
Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
58046-50-7 | |
Record name | 58046-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50313096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.